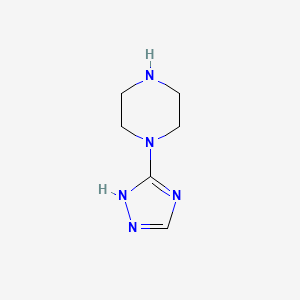

1-(1H-1,2,4-triazol-5-yl)piperazine

説明

1-(1H-1,2,4-triazol-5-yl)piperazine is a useful research compound. Its molecular formula is C6H11N5 and its molecular weight is 153.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 1-(1H-1,2,4-triazol-3-yl)piperazine is the tubulin protein . Tubulin is a globular protein and is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in intracellular transport and cell division .

Mode of Action

1-(1H-1,2,4-triazol-3-yl)piperazine interacts with its target, tubulin, by binding to the colchicine binding site of the protein . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, which is crucial for cell division . This leads to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The disruption of microtubule dynamics affects several downstream biochemical pathways. The most significant of these is the cell cycle pathway . The inability to form a proper mitotic spindle halts the cell cycle at the metaphase-anaphase transition, a checkpoint in the cell cycle known as the spindle assembly checkpoint . This leads to cell cycle arrest and apoptosis, or programmed cell death .

Result of Action

The result of 1-(1H-1,2,4-triazol-3-yl)piperazine’s action is the induction of apoptosis , or programmed cell death . By disrupting microtubule dynamics and halting the cell cycle, the compound triggers the intrinsic pathway of apoptosis. This results in the activation of caspases, proteases that cleave cellular components, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, nuclear fragmentation, and formation of apoptotic bodies .

生化学分析

Biochemical Properties

1-(1H-1,2,4-triazol-5-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the nitrogen atoms in the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, affecting their catalytic activity . Additionally, this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, further modulating their function . These interactions highlight the compound’s potential as a modulator of enzymatic activity and its relevance in biochemical research.

Cellular Effects

This compound has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated inhibitory activity against certain cancer cell lines, such as the HepG2 cell line . This suggests that this compound may interfere with cell proliferation and survival pathways, making it a potential candidate for anticancer research. Additionally, its effects on cellular metabolism could be attributed to its interactions with metabolic enzymes, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and modulation of enzyme activity. The triazole ring’s nitrogen atoms can coordinate with metal ions in enzyme active sites, such as the iron in cytochrome P450 enzymes . This coordination can inhibit or activate the enzyme, depending on the specific interaction. Furthermore, the compound’s ability to form hydrogen bonds with amino acid residues in enzymes’ active sites can alter the enzyme’s conformation and activity . These molecular interactions underpin the compound’s biochemical effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under refrigerated conditions . Its degradation products and their impact on cellular function require further investigation. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme modulation and anticancer activity . At higher doses, toxic or adverse effects may be observed. These effects could include disruptions in cellular metabolism, enzyme inhibition, and potential cytotoxicity. Determining the optimal dosage range is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with cytochrome P450 enzymes suggest its involvement in oxidative metabolism . Additionally, its ability to form hydrogen bonds with metabolic enzymes can affect the catalytic activity and regulation of metabolic pathways. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s physicochemical properties, such as solubility and lipophilicity, play a role in its cellular uptake and distribution . Additionally, its interactions with specific transporters can affect its localization and accumulation within cells. These factors are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to interact with enzymes and proteins in different cellular compartments can affect its activity and function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

生物活性

1-(1H-1,2,4-triazol-5-yl)piperazine is a compound that incorporates the 1,2,4-triazole ring, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties based on recent literature.

Chemical Structure and Properties

This compound features a piperazine moiety linked to a 1,2,4-triazole ring. The triazole ring is significant in medicinal chemistry due to its ability to form hydrogen bonds and participate in π-stacking interactions, which enhance the biological activity of compounds.

Antimicrobial Activity

The antimicrobial potential of this compound has been demonstrated through various studies. Compounds containing the 1,2,4-triazole structure exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

In a study by Gao et al. (2018), derivatives of piperazine with triazole rings showed significant antibacterial activity against strains such as E. coli and S. aureus, with IC50 values indicating effective inhibition of DNA gyrase . The incorporation of various substituents on the triazole ring can enhance the activity against specific pathogens.

Antifungal Activity

The antifungal properties of triazoles are well-documented. For example, compounds derived from this compound have shown remarkable efficacy against fungal strains like Candida albicans, with some derivatives exhibiting potency significantly higher than standard antifungal agents like fluconazole .

Anticancer Activity

Research has indicated that this compound derivatives may possess anticancer properties. A study highlighted that certain triazole-thione hybrids demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) with IC50 values comparable to established chemotherapeutics like cisplatin . The mechanism involves the disruption of cancer cell proliferation through apoptosis induction.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural modifications. SAR studies reveal that substituents on the triazole ring can modulate activity significantly:

- Electron-donating groups enhance antibacterial activity.

- Alkyl chain length on the piperazine moiety affects binding affinity and selectivity.

For instance, compounds with a phenyl group at the C3 position of the triazole exhibited higher antimicrobial activities compared to those with less electron-rich groups .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Antibacterial Efficacy : A study synthesized a series of piperazine derivatives and tested them against multi-drug resistant bacterial strains. Results showed that certain derivatives had MIC values lower than those of conventional antibiotics like ciprofloxacin .

- Antifungal Screening : Another research effort evaluated triazole derivatives for antifungal properties against clinical isolates of Candida species. The findings indicated enhanced activity compared to existing antifungals .

- Cytotoxicity in Cancer Models : Triazole-based compounds were tested for cytotoxicity in various cancer cell lines. The results demonstrated significant growth inhibition and highlighted the potential for developing new anticancer agents based on this scaffold .

特性

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-3-11(4-2-7-1)6-8-5-9-10-6/h5,7H,1-4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWXOGAYHSEQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622619 | |

| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74964-11-7 | |

| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。